molecular formula C18H23N3O4S B11132646 2-[(4-Ethoxy-benzenesulfonyl)-ethyl-amino]-N-pyridin-3-ylmethyl-acetamide

2-[(4-Ethoxy-benzenesulfonyl)-ethyl-amino]-N-pyridin-3-ylmethyl-acetamide

Cat. No.: B11132646
M. Wt: 377.5 g/mol
InChI Key: PABUVTSGEQYTDM-UHFFFAOYSA-N
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Description

2-(N-ETHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of an ethyl group, an ethoxybenzene sulfonamide moiety, and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ETHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethoxybenzene Sulfonamide: Starting with ethoxybenzene, sulfonation is carried out using chlorosulfonic acid to introduce the sulfonyl chloride group, followed by reaction with ethylamine to form the sulfonamide.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative and a halomethyl compound.

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide linkage through an amidation reaction between the sulfonamide intermediate and an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide or pyridinyl groups, potentially leading to the formation of amines or reduced pyridine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(N-ETHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The interaction could involve binding to the active site, altering the conformation of the target, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

    2-(N-ETHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of 2-(N-ETHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-ethylamino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C18H23N3O4S/c1-3-21(14-18(22)20-13-15-6-5-11-19-12-15)26(23,24)17-9-7-16(8-10-17)25-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,22)

InChI Key

PABUVTSGEQYTDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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